molecular formula C23H28ClN3O B6137633 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6137633
M. Wt: 397.9 g/mol
InChI Key: MJLJVPWGGAIQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a spirocyclic compound that exhibits a range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is thought to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. It has also been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been found to exhibit a range of biochemical and physiological effects. In cancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease research, the compound has been found to reduce the levels of amyloid beta peptides and prevent their aggregation. In Parkinson's disease research, the compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane in lab experiments is its broad range of biological activities. The compound has been found to exhibit activity against several diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low yield during synthesis. This can make it difficult to obtain sufficient quantities of the compound for use in experiments.

Future Directions

There are several future directions for the research on 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the compound's activity against other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2-chloronicotinoyl chloride with 7-(3-phenylpropyl)-1,4-diazepane in the presence of triethylamine. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the spirocyclic compound. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential in the treatment of various diseases. It has been shown to exhibit activity against cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, the compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, the compound has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease. In Parkinson's disease research, the compound has been found to protect dopaminergic neurons from oxidative stress-induced damage.

properties

IUPAC Name

(2-chloropyridin-4-yl)-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O/c24-21-16-20(9-12-25-21)22(28)27-15-11-23(18-27)10-5-14-26(17-23)13-4-8-19-6-2-1-3-7-19/h1-3,6-7,9,12,16H,4-5,8,10-11,13-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLJVPWGGAIQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)Cl)CN(C1)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

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